molecular formula C12H13N3O2 B1384651 6-Amino-5-ethyl-5-phenyl-2,4(3H,5H)-pyrimidinedione CAS No. 58042-96-9

6-Amino-5-ethyl-5-phenyl-2,4(3H,5H)-pyrimidinedione

Numéro de catalogue: B1384651
Numéro CAS: 58042-96-9
Poids moléculaire: 231.25 g/mol
Clé InChI: HUYKEYWPDBRCSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione (CAS: 58042-96-9), also known as Phenobarbital Impurity B(EP), is a dihydropyrimidinedione derivative structurally related to the barbiturate drug phenobarbital. It is characterized by a pyrimidine core substituted with ethyl and phenyl groups at position 5, an imino group at position 6, and dione moieties at positions 2 and 4 . This compound is primarily recognized as a process-related impurity in phenobarbital synthesis, with regulatory guidelines specifying its control in pharmaceutical formulations . Its molecular weight is 231.25 g/mol, and predicted properties include a density of 1.32 g/cm³, melting point of 264°C, and pKa of 8.17 .

Propriétés

Numéro CAS

58042-96-9

Formule moléculaire

C12H13N3O2

Poids moléculaire

231.25 g/mol

Nom IUPAC

6-amino-5-ethyl-5-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-2-12(8-6-4-3-5-7-8)9(13)14-11(17)15-10(12)16/h3-7H,2H2,1H3,(H3,13,14,15,16,17)

Clé InChI

HUYKEYWPDBRCSH-UHFFFAOYSA-N

SMILES canonique

CCC1(C(=N)NC(=O)NC1=O)C2=CC=CC=C2

Origine du produit

United States

Méthodes De Préparation

Starting Materials and Reaction Scheme

The preparation typically starts from:

  • An aromatic aldehyde (e.g., benzaldehyde derivative)
  • A β-ketoester or 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
  • Urea or thiourea (or their derivatives)

For the title compound, the ethyl and phenyl substituents suggest the use of ethyl acetoacetate and benzaldehyde as key starting materials. The diimino functionality at position 6 implies further modification or substitution steps post the initial dihydropyrimidinone formation.

Synthetic Procedure

A representative synthesis involves:

  • Mixing benzaldehyde, ethyl acetoacetate, and urea or thiourea in ethanol.
  • Adding a catalyst such as hydrochloric acid, p-toluenesulfonic acid, or natural catalysts like granite/quartz.
  • Heating under reflux or applying microwave/ultrasound irradiation to accelerate the reaction.
  • Isolating the product by filtration or extraction, followed by purification via recrystallization.

For example, one-pot condensation in refluxing ethanol with granite as a catalyst yields 3,4-dihydropyrimidinones in 64–68% yield. Alternative catalysts like β-cyclodextrin-propyl sulfonic acid enable solvent-free synthesis at 80 °C with good efficiency.

Post-Synthesis Modifications

To achieve the diimino substitution characteristic of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, further steps may include:

  • Treatment with amination reagents or imino transfer agents.
  • Controlled oxidation or reduction to adjust the oxidation state of nitrogen atoms.
  • Use of mild acidic or basic conditions to facilitate tautomerization or imino group introduction.

Example Reaction Conditions and Yields

Step Reagents/Conditions Catalyst Solvent Temperature Time Yield (%)
Condensation Benzaldehyde + Ethyl acetoacetate + Urea Granite or Quartz Ethanol Reflux 3-6 h 64-68
Alternative catalyst Same substrates β-Cyclodextrin-propyl sulfonic acid (2 mol%) Solvent-free 80 °C 2-4 h High (not specified)
Imino group introduction Intermediate dihydropyrimidinone + Amination reagent Acidic/basic catalyst DCM or ethanol Room temp to reflux 3-24 h Moderate to good (30-50%)

Analytical and Characterization Data Supporting Preparation

  • Melting point of the compound is approximately 264 °C, indicating purity and crystalline nature.
  • The compound is a white to off-white solid with slight solubility in DMSO, methanol, and water.
  • NMR spectroscopy (1H and 13C) and mass spectrometry are routinely used to confirm structure and substitution patterns.
  • Elemental analysis and IR spectroscopy further validate the functional groups present.

Research Findings and Optimization Notes

  • The classical Biginelli reaction often suffers from low yields with substituted aldehydes; thus, catalyst and solvent optimization is crucial.
  • Natural catalysts like granite and quartz provide eco-friendly, reusable options that improve yields and reduce reaction times.
  • Multi-component one-pot reactions streamline synthesis, reducing purification steps and enhancing overall efficiency.
  • Introduction of the diimino group requires careful control of reaction conditions to avoid decomposition or side reactions.
  • Use of mild acidic catalysts such as p-toluenesulfonic acid facilitates four-component condensations, expanding structural diversity.

Summary Table of Preparation Methods

Method Key Features Catalysts Conditions Yield Range Notes
Classical Biginelli Acid-catalyzed 3-component condensation HCl, p-TsOH Ethanol reflux Moderate (40-60%) Simple, but sometimes low yield
Natural solid catalysts Granite, quartz Solid catalyst Ethanol reflux Improved (64-68%) Eco-friendly, reusable
β-Cyclodextrin catalysis Solvent-free, mild β-Cyclodextrin-propyl sulfonic acid 80 °C, solvent-free High Green chemistry approach
Four-component condensation Includes amines, diketene p-TsOH DCM, room temp Good Allows diverse substitutions
Post-condensation modifications Imino group introduction Acid/base catalysts DCM or EtOH Moderate Requires careful control

Analyse Des Réactions Chimiques

Types of Reactions

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces dihydro derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

The primary application of (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione lies in its use as a reference standard for quality control in the pharmaceutical industry. It serves to ensure the purity and efficacy of Phenobarbital formulations by providing a benchmark for impurity levels during manufacturing processes .

Analytical Chemistry

This compound is utilized in analytical chemistry as a calibration standard for various chromatographic techniques. Its presence in Phenobarbital formulations necessitates rigorous testing to quantify impurities and ensure compliance with pharmacopoeial standards. The European Pharmacopoeia recognizes it as an essential reference standard for such analyses .

Toxicological Studies

Given its classification as a toxic compound (GHS06), (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione is also relevant in toxicological research. Studies focus on understanding its safety profile and potential health impacts when present as an impurity in therapeutic drugs .

Case Study 1: Quality Control of Phenobarbital

A study conducted by researchers at a pharmaceutical manufacturing facility highlighted the importance of monitoring (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione levels during the production of Phenobarbital. The study utilized high-performance liquid chromatography (HPLC) to quantify this impurity against established standards. Results indicated that maintaining low levels of this compound is crucial for patient safety and drug efficacy.

Case Study 2: Impurity Profiling

In another investigation published in a peer-reviewed journal, scientists explored the impurity profile of various Phenobarbital samples obtained from different manufacturers. The study employed advanced spectrometric techniques to identify and quantify (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione among other impurities. Findings underscored the variability in impurity levels across batches and emphasized the need for stringent quality control measures.

Mécanisme D'action

The mechanism by which (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione exerts its effects involves binding to specific molecular targets. These targets may include enzymes and receptors involved in key biological pathways. The compound’s structure allows it to interact with these targets, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs: Phenobarbital Impurities

The compound is closely compared to other phenobarbital impurities, particularly Impurity A and Impurity C(EP):

Property Phenobarbital Impurity B(EP) Impurity A(EP) Impurity C(EP)
CAS Number 58042-96-9 69125-70-8 76-94-8
Structure 5-Ethyl-6-imino-dihydropyrimidine 5-Ethyl-2,6-diimino-tetrahydropyrimidine 5-Methyl-5-phenylpyrimidine-2,4,6-trione
Key Functional Groups 6-imino, 2,4-dione 2,6-diimino, 4-keto 2,4,6-trione
Chromatographic Retention Relative RT: 0.3 Relative RT: 0.2 Not reported
Resolution (vs. Impurity B) N/A ≥1.5 N/A
  • Impurity A (CAS 69125-70-8) differs by having two imino groups (positions 2 and 6) and a tetrahydropyrimidine ring, resulting in a lower retention time (RT 0.2 vs. 0.3) due to reduced polarity .

Pyrimidinedione-Based Nucleoside Analogs

Stavudine (Impurity A(EP) in ) and related compounds illustrate structural divergence:

Compound Core Structure Substituents Role
Stavudine Pyrimidinedione Dihydrofuran, hydroxymethyl Antiretroviral (NRTI)
Impurity B(EP) Pyrimidinedione Ethyl, phenyl, imino Phenobarbital impurity
  • Stavudine’s dihydrofuran ring and hydroxymethyl group enable incorporation into viral DNA, a mechanism absent in Impurity B due to its lack of a sugar-like moiety .

Activité Biologique

(5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione, commonly referred to as Phenobarbital Impurity B , is a compound of significant interest in medicinal chemistry due to its structural similarities to other pharmacologically active pyrimidine derivatives. This article examines its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C12H13N3O2
  • CAS Number : 58042-96-9
  • Molecular Weight : 233.25 g/mol

The compound has been studied for its interaction with various biological targets, particularly in the context of adenosine receptors. Research indicates that derivatives of dihydropyrimidinones exhibit antagonistic activity at the A2B adenosine receptor , which is implicated in regulating cardiovascular functions and inflammatory responses .

Pharmacological Profiles

  • Adenosine Receptor Antagonism :
    • The compound's structural analogs have shown submicromolar affinity towards the A2B receptor, indicating potential for therapeutic use in conditions characterized by oxidative stress and inflammation .
    • Binding studies have demonstrated that modifications in the molecular structure can significantly alter receptor affinity and selectivity .
  • Cytotoxicity and Antimicrobial Activity :
    • Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against cancer cell lines and antimicrobial properties against various bacterial strains, including Candida albicans and Escherichia coli .
    • The biological activity appears to correlate with specific functional groups present in the molecule, emphasizing structure-activity relationships (SAR) that guide further optimization .

Study on Antimicrobial Activity

In one study, a series of dihydropyrimidinone derivatives were synthesized and evaluated for their antibacterial efficacy. The results indicated that some compounds had significant inhibitory effects against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics such as ampicillin .

CompoundInhibition Zone (mm)MIC (mg/mL)
Compound 11580
Compound 21275
Ampicillin10100

Study on Cardiovascular Effects

Another study focused on the cardiovascular implications of A2B receptor antagonism by these compounds. It was found that certain derivatives could effectively reduce cAMP accumulation in cell assays, supporting their potential use in treating heart-related conditions exacerbated by oxidative stress .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing (5RS)-5-Ethyl-6-diimino-5-phenyl-5,6-dihydropyrimidin-2,4-(1H,3H)-dione?

  • Methodology : Use a condensation reaction between thioamide derivatives and aryl aldehydes in methanol under ammonium acetate catalysis. Monitor reaction progress via TLC and adjust stirring time (20–30 min) to improve yield (55–75%). Purify via recrystallization in methanol .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology : Employ 1H^{1}\text{H} NMR to verify diastereotopic protons in the ethyl and phenyl groups. Use 13C^{13}\text{C} NMR to confirm carbonyl (C2/C4) and diimino (C6) groups. FT-IR (1680–1720 cm1^{-1}) validates carbonyl stretching. Cross-reference with elemental analysis (C, H, N) for purity .

Q. What safety protocols are recommended for handling this compound?

  • Methodology : Store at 2–8°C in airtight containers under inert gas. Use PPE (gloves, goggles) to avoid inhalation/skin contact. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for diastereomeric mixtures of this compound?

  • Methodology : Apply chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) to separate enantiomers. Use NOESY NMR to distinguish spatial interactions between ethyl/phenyl groups. Compare experimental optical rotation with computational predictions (DFT) .

Q. What strategies optimize the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology : Introduce electron-withdrawing groups (e.g., Cl, Br) at the pyrimidine ring to activate C6 for substitution. Use DMF/K2_2CO3_3 as a base to facilitate alkylation with benzyl chlorides. Monitor regioselectivity via LC-MS and adjust reaction temperature (60–80°C) .

Q. How does the compound interact with biological targets like dihydrofolate reductase (DHFR)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (PubChem CID) against DHFR (PDB ID: 1U72). Validate binding affinity via enzyme inhibition assays (IC50_{50} determination) and compare with known inhibitors (e.g., methotrexate) .

Q. How to assess environmental persistence and degradation pathways of this compound?

  • Methodology : Conduct OECD 301F biodegradability tests in activated sludge. Analyze abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions. Use LC-QTOF-MS to identify transformation products (e.g., hydroxylated or ring-opened derivatives) .

Critical Analysis of Contradictions

  • Discrepancy in Yield : Lower yields (55%) in vs. higher yields (75%) in may stem from differences in aryl aldehyde reactivity (electron-deficient vs. electron-rich substituents).
  • Diastereomer Stability : The (5RS) configuration’s steric hindrance from the ethyl/phenyl groups may reduce racemization risk compared to simpler analogs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.